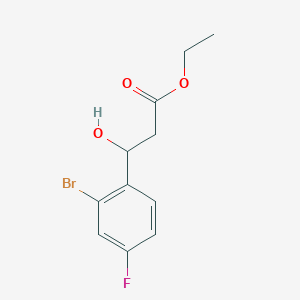

Ethyl 3-(2-bromo-4-fluorophenyl)-3-hydroxypropanoate

Description

Ethyl 3-(2-bromo-4-fluorophenyl)-3-hydroxypropanoate is a β-hydroxy ester featuring a substituted phenyl ring with bromo and fluoro substituents at the 2- and 4-positions, respectively. The compound’s structure combines a hydroxyl group at the β-position of the propanoate ester, making it a chiral center of interest in stereoselective synthesis. Its molecular formula is C₁₁H₁₂BrFO₃, with a molecular weight of 291.11 g/mol . The presence of both bromine and fluorine enhances its utility as a synthon in pharmaceutical and agrochemical intermediates, leveraging halogen-directed reactivity for further functionalization.

Key spectral data for structurally related compounds, such as mthis compound, include ¹H NMR (CDCl₃): δ 7.43–7.39 (m, 1H), 7.15–7.09 (m, 2H), 5.30 (dd, J = 8.5, 3.5 Hz, 1H), 4.25–4.10 (m, 2H), 3.82 (s, 3H), 2.89 (dd, J = 16.5, 8.5 Hz, 1H), 2.75 (dd, J = 16.5, 3.5 Hz, 1H) and ¹³C NMR (CDCl₃): δ 172.5, 161.8 (d, J = 247 Hz), 133.2, 129.8 (d, J = 8 Hz), 115.3 (d, J = 22 Hz), 71.5, 52.3, 41.2 . These data highlight the influence of halogen substituents on chemical shifts and coupling constants.

Properties

Molecular Formula |

C11H12BrFO3 |

|---|---|

Molecular Weight |

291.11 g/mol |

IUPAC Name |

ethyl 3-(2-bromo-4-fluorophenyl)-3-hydroxypropanoate |

InChI |

InChI=1S/C11H12BrFO3/c1-2-16-11(15)6-10(14)8-4-3-7(13)5-9(8)12/h3-5,10,14H,2,6H2,1H3 |

InChI Key |

DNQKSRKPHONJJN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C1=C(C=C(C=C1)F)Br)O |

Origin of Product |

United States |

Preparation Methods

Aromatic Bromination and Fluorination

The aromatic ring substitution pattern (2-bromo-4-fluoro) is typically achieved by selective bromination of a fluorinated phenyl precursor or fluorination of a brominated phenyl compound. Brominating agents suitable for such transformations include:

- N-bromosuccinimide (NBS)

- Bromine (Br2)

- Bromotrichloromethane

- Other bromine equivalents such as N-bromophthalimide or bromodimethylsulfonium salts

Bases like sodium acetate (NaOAc), potassium acetate (KOAc), or potassium carbonate (K2CO3) are often used to facilitate the reaction and control the environment.

Formation of Ethyl 3-bromo-2-hydroxypropanoate Intermediate

A key intermediate in the synthesis is ethyl 3-bromo-2-hydroxypropanoate, which can be prepared by bromination of ethyl 2-hydroxypropanoate. The typical procedure involves:

- Reacting ethyl 2-hydroxypropanoate with bromine or N-bromosuccinimide in an inert solvent such as dichloromethane (CH2Cl2).

- Maintaining low temperature (0–5 °C) to minimize side reactions such as ester hydrolysis.

- Purification by fractional distillation or column chromatography to isolate the bromohydroxy ester with high purity.

Table 1: Typical Reaction Conditions for Ethyl 3-bromo-2-hydroxypropanoate Synthesis

| Parameter | Condition |

|---|---|

| Brominating agent | Bromine (Br2) or NBS |

| Solvent | Dichloromethane (CH2Cl2) |

| Temperature | 0–5 °C |

| Reaction time | 1–3 hours |

| Purification | Fractional distillation (~163 °C) or silica gel chromatography |

| Yield | Typically 70–85% |

The structure confirmation is typically done via NMR, IR, and mass spectrometry, with characteristic signals for the ester, brominated carbon, and hydroxyl group.

Coupling of the Aromatic Moiety to the Propanoate Backbone

The attachment of the 2-bromo-4-fluorophenyl group to the hydroxypropanoate framework can be achieved via nucleophilic substitution or metal-mediated coupling reactions:

- Metalation of the aromatic bromofluoride (e.g., via lithium diisopropylamide (LDA) at low temperature) followed by reaction with an electrophilic ester or aldehyde intermediate.

- Use of activated zinc and ethyl bromodifluoroacetate in tetrahydrofuran (THF) to generate the corresponding organozinc species, which then reacts with an aromatic aldehyde to form the hydroxy ester with the aromatic substituent.

- 2-bromo-1,4-difluorobenzene is metalated with LDA at −70 °C.

- The lithiated species is reacted with DMF to form the corresponding aldehyde.

- The aldehyde is reacted with activated zinc and ethyl bromodifluoroacetate to form the hydroxy ester intermediate.

- Purification by column chromatography yields the desired product.

Hydroxylation and Further Functionalization

The hydroxy group at the 3-position is introduced during the coupling step or by selective oxidation/reduction steps post-coupling. The stereochemistry at this center can be controlled by:

- Choice of reagents and reaction conditions.

- Use of chiral catalysts or auxiliaries if enantiomeric purity is desired.

In-Depth Research Findings and Analysis

Influence of Brominating Agents and Bases

The choice of brominating agent significantly affects the regioselectivity and yield. N-bromosuccinimide offers milder conditions and better selectivity compared to elemental bromine, which can lead to overbromination. The use of bases such as KOAc or NaOAc helps to neutralize generated acids and stabilize intermediates.

Stability and Hydrolysis Considerations

The ester group is sensitive to hydrolysis under acidic or basic conditions. To mitigate hydrolysis during synthesis:

- Anhydrous solvents and molecular sieves are employed.

- Reaction temperatures are kept low (≤25 °C).

- Mild acid scavengers are added during nucleophilic substitution reactions.

Spectroscopic Characterization

- Proton NMR shows characteristic triplet for ethyl ester methyl (δ 1.2–1.4 ppm).

- Multiplet for methine proton adjacent to bromine (δ 4.2–4.5 ppm).

- Broad singlet for hydroxyl proton (δ 5.0–5.5 ppm).

- Carbonyl carbon at δ 170–175 ppm.

- Brominated carbon at δ 40–45 ppm.

- Ester carbonyl stretch around 1740 cm⁻¹.

- Hydroxyl O–H stretch near 3400 cm⁻¹.

- Molecular ion peak at m/z 196.

- Fragment ions corresponding to loss of bromine at m/z 121.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-bromo-4-fluorophenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane at room temperature.

Reduction: LiAlH4 in dry ether under reflux.

Substitution: Nucleophiles in the presence of a base like potassium carbonate in acetonitrile.

Major Products

Oxidation: Ethyl 3-(2-bromo-4-fluorophenyl)-3-oxopropanoate.

Reduction: Ethyl 3-(2-bromo-4-fluorophenyl)-3-hydroxypropanol.

Substitution: Ethyl 3-(2-substituted-4-fluorophenyl)-3-hydroxypropanoate.

Scientific Research Applications

Ethyl 3-(2-bromo-4-fluorophenyl)-3-hydroxypropanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 3-(2-bromo-4-fluorophenyl)-3-hydroxypropanoate exerts its effects depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity and thereby influencing biological pathways. The presence of the bromine and fluorine atoms can enhance its binding affinity and selectivity for these targets .

Comparison with Similar Compounds

Key Observations :

- Halogen Effects : Bromine at the 2-position (ortho) increases steric hindrance and directs electrophilic substitution to the para position. Fluorine at the 4-position (para) enhances electron-withdrawing effects, stabilizing intermediates in nucleophilic reactions .

- Ester Group Influence : Methyl esters (e.g., ) exhibit lower molecular weights and altered solubility compared to ethyl esters. Ethyl groups provide better steric protection for the β-hydroxy group during derivatization .

- Optical Activity: Absolute configuration determination via Mosher’s ester analysis (e.g., (S)-configuration in ethyl 3-(4-nitrophenyl)-3-hydroxypropanoate ) is applicable to the target compound. The (S)-enantiomer of analogous compounds shows distinct ¹⁹F NMR deshielding (−71.29 ppm) when derivatized with (R)-MTPA chloride .

Functional Group Comparisons

Hydroxy vs. Oxo Propanoates

Ethyl 3-(2-fluorophenyl)-3-oxopropanoate () replaces the hydroxyl group with a ketone. This modification eliminates chirality and increases electrophilicity at the β-position, enabling aldol condensations. The oxo derivative’s IR spectrum shows a strong C=O stretch at 1720 cm⁻¹, absent in hydroxypropanoates .

Enantiomeric Purity and Derivatization

Ethyl 3-(2,6-dichlorophenyl)-3-hydroxypropanoate () and the target compound share similar challenges in enantiomer separation. Diastereomeric Mosher’s esters resolve via ¹H NMR methoxy signal splitting (Δδ = 0.06 ppm) and ¹⁹F NMR shifts (Δδ = 0.2 ppm), confirming configurational assignments .

Biological Activity

Ethyl 3-(2-bromo-4-fluorophenyl)-3-hydroxypropanoate is an organic compound that has garnered attention for its significant biological activity. This compound features a unique structure characterized by an ester functional group and a phenyl ring substituted with bromine and fluorine atoms, which notably influences its chemical reactivity and biological interactions. The molecular formula of this compound is , with a molecular weight of approximately 291.11 g/mol.

Chemical Structure and Properties

The presence of halogen substituents (bromine and fluorine) enhances the compound's interaction with biological targets, making it a valuable candidate in medicinal chemistry. The structural characteristics are summarized in the table below:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₂BrF O₃ |

| Molecular Weight | 291.11 g/mol |

| Functional Groups | Ester, Hydroxy |

| Halogen Substituents | Bromine, Fluorine |

Biological Activity

Research indicates that this compound exhibits notable biological activity, particularly as a biochemical probe for studying enzyme-substrate interactions. This activity is crucial in the context of drug development, where understanding the binding affinity and mechanism of action is essential.

The halogen substituents significantly enhance the compound's binding affinity to various molecular targets, modulating their activity and influencing biological pathways. This characteristic makes it particularly useful for investigating enzyme kinetics and receptor-ligand interactions.

Case Studies and Research Findings

- Enzyme Interaction Studies : this compound has been evaluated in studies focusing on its interaction with specific enzymes. These studies demonstrate that the compound can effectively inhibit certain enzymatic activities, providing insights into its potential therapeutic applications.

- Pharmacological Applications : The compound has been explored for its potential use in pharmaceuticals aimed at specific enzymes or receptors. Its unique structure may contribute to metabolic stability and increased binding affinity, which are critical factors in drug design.

- Comparative Studies : Comparative studies with structurally similar compounds have highlighted the unique properties of this compound, emphasizing its enhanced biological activity due to the presence of bromine and fluorine substituents.

Synthesis and Production

The synthesis of this compound typically involves several key steps that can be optimized for better yields:

- Starting Materials : The synthesis begins with readily available precursors that undergo various chemical reactions.

- Reaction Conditions : Optimizing reaction conditions such as temperature, solvent choice, and catalyst presence can significantly improve yields.

- Scaling Up : In industrial settings, continuous flow reactors may be employed to scale up production while maintaining control over reaction conditions.

Q & A

Basic: What are the common synthetic routes for Ethyl 3-(2-bromo-4-fluorophenyl)-3-hydroxypropanoate, and how are reaction conditions optimized?

Methodological Answer:

The compound is typically synthesized via esterification of halogenated phenyl precursors (e.g., 2-bromo-4-fluorophenyl derivatives) with ethyl acetoacetate or related intermediates. Key steps include bromination/fluorination of aromatic rings, followed by hydroxypropanoate ester formation. Reaction conditions often require inert atmospheres (N₂/Ar), controlled temperatures (60–100°C), and polar aprotic solvents like dichloromethane or acetic acid to stabilize intermediates . Optimization involves adjusting catalyst concentrations (e.g., H₂SO₄ for acid-catalyzed esterification) and monitoring progress via thin-layer chromatography (TLC) or HPLC .

Advanced: How can Design of Experiments (DoE) improve yield and purity in large-scale synthesis?

Methodological Answer:

DoE methodologies systematically vary parameters (temperature, solvent ratios, catalyst load) to identify optimal conditions. For instance, automated reactors enable precise control of residence time and mixing efficiency, critical for scaling reactions like nucleophilic substitutions or esterifications. Response Surface Methodology (RSM) can model interactions between variables, such as the trade-off between elevated temperatures (accelerating kinetics) and side-product formation (e.g., dehalogenation). High-throughput screening (HTS) with GC-MS or NMR validates purity, while fractional factorial designs reduce experimental runs .

Basic: How do halogen substituents (Br, F) influence the compound’s bioactivity?

Methodological Answer:

Bromine enhances lipophilicity, improving membrane permeability, while fluorine’s electron-withdrawing effects modulate electronic density at the phenyl ring, affecting binding affinity to targets like enzymes or receptors. For example, Br at the 2-position may sterically hinder interactions, whereas F at the 4-position increases electrophilicity, enhancing hydrogen bonding with biological targets (e.g., cyclooxygenase in anti-inflammatory pathways) .

Advanced: How to resolve contradictions in reported bioactivity data (e.g., anti-inflammatory vs. null effects)?

Methodological Answer:

Discrepancies may arise from assay variability (cell lines, concentration ranges) or structural analogs with differing substituents. To address this:

- Conduct dose-response studies across multiple models (e.g., RAW 264.7 macrophages vs. in vivo murine models).

- Compare analogs (e.g., trifluoromethoxy vs. methyl substituents) to isolate electronic/steric effects .

- Use molecular docking to predict binding modes and validate with mutagenesis studies (e.g., modifying residues in enzyme active sites) .

Basic: Which analytical techniques confirm the compound’s structural integrity?

Methodological Answer:

- NMR (¹H/¹³C): Assign peaks for bromine (δ 7.2–7.8 ppm for aromatic protons) and hydroxypropanoate (δ 4.1–4.3 ppm for ester CH₂, δ 2.5–3.0 ppm for CH-OH) .

- GC-MS: Identifies molecular ion ([M]⁺ at m/z ~302) and fragments (e.g., loss of ethyl group, m/z 256).

- XRD: Resolves crystal packing and hydrogen-bonding networks (if crystallized) .

Advanced: How to interpret unexpected spectral data (e.g., split NMR peaks)?

Methodological Answer:

Split peaks may indicate diastereomerism or rotameric equilibria. Use variable-temperature NMR to assess dynamic processes: coalescence at higher temps suggests conformational exchange. For chiral centers, employ chiral shift reagents (e.g., Eu(hfc)₃) or compare with enantiopure standards. Computational tools (DFT for chemical shift prediction) can validate assignments .

Basic: What structural analogs are studied, and how do they differ?

Methodological Answer:

Key analogs include:

| Compound | Substituents | Key Differences |

|---|---|---|

| Ethyl 3-(2-bromo-4-(trifluoromethoxy)phenyl)-3-hydroxypropanoate | CF₃O vs. F | Increased lipophilicity and metabolic stability |

| Ethyl 3-(4-chloro-2-fluorophenyl)-3-hydroxypropanoate | Cl vs. Br | Altered electronic effects on aromatic ring |

Advanced: How to design analogs with enhanced target selectivity?

Methodological Answer:

- Bioisosteric replacement: Substitute Br with CF₃ to maintain steric bulk while improving metabolic stability .

- Substituent positioning: Para-fluoro groups enhance electronic effects, while ortho-substituents (e.g., Cl) modulate steric hindrance. Use QSAR models to predict binding constants (e.g., pIC₅₀) .

- Pro-drug strategies: Introduce esterase-labile groups (e.g., acetyl) for targeted release in specific tissues .

Basic: What crystallographic tools resolve the compound’s 3D structure?

Methodological Answer:

Single-crystal XRD with SHELX software (SHELXL for refinement) determines bond lengths/angles and hydrogen-bonding patterns. For example, the hydroxy group often forms intermolecular H-bonds with ester carbonyls, influencing crystal packing .

Advanced: How to handle twinning or disorder in XRD datasets?

Methodological Answer:

- Twinning: Use SHELXD for twin law identification and HKLF5 format for data integration.

- Disorder: Apply PART instructions in SHELXL to model split positions. Refine anisotropic displacement parameters (ADPs) and validate with R-factor convergence (<5% discrepancy) .

Basic: What computational methods predict the compound’s mechanism of action?

Methodological Answer:

Molecular docking (AutoDock Vina) identifies potential binding pockets (e.g., COX-2 for anti-inflammatory activity). MD simulations (GROMACS) assess stability of ligand-receptor complexes over time (e.g., RMSD <2 Å over 100 ns) .

Advanced: How to validate in silico predictions with experimental data?

Methodological Answer:

- SPR/BLI: Measure binding kinetics (kₐ, k𝒹) and compare with docking scores.

- Alanine scanning mutagenesis: Identify critical residues for binding; discrepancies between predicted and experimental ΔΔG values refine force fields .

Advanced: How to address contradictions in biological vs. physicochemical data?

Methodological Answer:

Example: High in vitro potency but poor solubility.

- Strategies: Introduce hydrophilic groups (e.g., PEGylation) without disrupting pharmacophores. Use Hansen Solubility Parameters (HSPs) to select co-solvents (e.g., DMSO/water mixtures) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.